4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide - 887212-10-4

4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Catalog Number: EVT-2867333
CAS Number: 887212-10-4
Molecular Formula: C26H31N3O4
Molecular Weight: 449.551
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: WAY-100635 is a known high-affinity 5-HT1A receptor ligand. Researchers have explored replacing its cyclohexyl moiety with various bridgehead iodinated bridge-fused rings to develop potential SPECT ligands for the 5-HT1A receptor []. It acts as a potent and selective 5-HT1A antagonist, increasing serotonergic neuronal activity []. Studies have shown its efficacy in reducing panic disorder symptoms, suggesting its involvement in the pathophysiology of the disorder [].
    • Compound Description: This compound demonstrates potent and selective dopamine D4 receptor binding, with an IC50 of 0.057 nM. It exhibits high selectivity over D2 receptors and other receptors like serotonin 5-HT1A and adrenergic alpha1 receptors []. Further structural modifications of this compound explored its potential as a dopamine D4 ligand [].
    • Compound Description: WC-10 exhibits high affinity and selectivity for dopamine D3 receptors compared to D2 receptors []. Tritium-labeled [3H]WC-10 has been used to study D3 receptor binding and density in vitro and in rat and monkey brains [, ].
    • Compound Description: This series of compounds, designed as potential antidepressants, share the arylpiperazine structural motif with the 5-HT1A receptor ligand aripiprazole. Molecular docking simulations suggest the positive impact of phenyl substitution in the arylpiperazine part of the molecules for 5-HT1A receptor binding [].
    • Compound Description: This compound was developed as a potential dopamine D3 antagonist for SPECT imaging studies. It was synthesized and radiolabeled with iodine-123 for this purpose [].
    • Compound Description: This compound demonstrates a promising pharmacological profile as a highly potent and selective dopamine D3 receptor ligand. It exhibits a Ki of 0.5 nM for the human D3 receptor and a selectivity ratio of 153 over the D2 receptor. Its structural features make it a potential candidate for development as a novel radioligand for D3 receptor investigation [].
    • Compound Description: TZB-30878 is a novel compound with dual activity as a 5-HT1A receptor agonist and 5-HT3 receptor antagonist []. This dual action makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS).
    • Compound Description: This series of compounds, containing a pyrid-2(1H)-one moiety, was synthesized and evaluated for 5-HT1A and 5-HT2A receptor affinities. The study highlighted the influence of the position and type of substituents on the pyridone ring on receptor binding and activity [].
    • Compound Description: SP-10 is a benzamide derivative that exhibits potent inhibitory activity against HIV-1 replication in vitro. It demonstrates a unique mechanism of action by modifying actin dynamics, preventing viral binding, and entry into host cells [].
    • Compound Description: This series of compounds, derived from a potent and selective dopamine D4 receptor ligand, were investigated for their affinity and selectivity towards the dopamine D3 receptor. Modifications focused on the length of the alkyl chain, substitutions on the piperazine's aryl ring, and variations in the arylcarboxamide moiety to enhance D3 receptor binding [].
    • Compound Description: This compound and its preparation methods are the focus of a patent []. Though the patent doesn't specify its biological activity, the presence of a chiral center suggests potential pharmaceutical applications.
    • Compound Description: This compound is part of a pharmaceutical preparation and processes for obtaining it are described in a patent []. The presence of specific stereoisomers suggests that its biological activity is sensitive to its three-dimensional structure.
    • Compound Description: This series explores 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various substituents like semicarbazide, thiosemicarbazide, thiadiazole, and others [, ]. The research focused on their antioxidant and anticancer activities.
    • Compound Description: This compound is a key intermediate in the synthesis of vardenafil [], a drug used to treat erectile dysfunction.
    • Compound Description: This study focuses on developing isoindol-1-one analogues as potential 5-HT1A receptor ligands []. The aim was to improve the in vivo stability of p-MPPI, a promising 5-HT1A receptor ligand with rapid metabolism.
    • Compound Description: This study explores a new series of N-pipearzinyl quinolones containing the N-2-(furyl-2-yl)-2-(chlorobenzyloxyimino) ethyl moiety []. These compounds were evaluated for their cytotoxic activity against human breast tumor cell lines.
    • Compound Description: This patent discloses a specific isomer of (S)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethyl]-4-acetylamino-isoindoline-1,3-dione and its preparation method []. The focus on a specific isomer and high purity (at least 99%) suggests its importance for pharmaceutical applications.
    • Compound Description: This compound is identified as a potential treatment for psoriasis and psoriatic arthritis []. The patent focuses on its use as a single agent or in combination with other active agents.
    • Compound Description: This series of compounds, derived from naphtho[2,1-b]furan-2-carbohydrazide, were synthesized and characterized []. The researchers investigated their antibacterial and antifungal activities.
    • Compound Description: WC 44 acts as a full dopamine D3 receptor agonist []. Studies demonstrate its potential in mitigating involuntary movements, highlighting its role in controlling motor function.
    • Compound Description: WW-III-55 functions as a partial dopamine D3 receptor agonist []. Its activity suggests potential in managing motor symptoms associated with D3 receptor dysfunction.
    • Compound Description: These series of compounds were developed and evaluated for their selective serotonin 5-HT4 receptor agonistic activity [, ]. Structure-activity relationship studies highlighted the influence of introducing specific substituents and modifying the core structure on the potency and selectivity of these compounds.
    • Compound Description: This compound was designed as a potential dopamine D2 and D3 receptor ligand []. Its structure, featuring an aromatic linker between the piperazine and acetamide moieties, provides insights into exploring aromatic variations in dopamine receptor ligands.
    • Compound Description: This compound displays high affinity and selectivity for the dopamine D3 receptor []. The presence of the pentafluoro-λ6-sulfanyl (SF5) moiety introduces a unique structural element for potential interactions with the D3 receptor.
    • Compound Description: This NAN-190 analogue exhibits potent and selective inhibitory activity against DU145 prostate cancer cells []. Structural analysis reveals a stable chair conformation of the piperazine ring, which may contribute to its activity.
    • Compound Description: This series of compounds, featuring a substituted azetidinone ring linked to a biisoindoline-1,1′3,3′-tetraone moiety, has been synthesized and characterized []. Though their specific biological activity is not mentioned, the presence of the sulfonamide and azetidinone rings suggests potential pharmacological applications.

    Properties

    CAS Number

    887212-10-4

    Product Name

    4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

    IUPAC Name

    4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

    Molecular Formula

    C26H31N3O4

    Molecular Weight

    449.551

    InChI

    InChI=1S/C26H31N3O4/c1-3-32-23-10-6-20(7-11-23)26(30)27-19-24(25-5-4-18-33-25)29-16-14-28(15-17-29)21-8-12-22(31-2)13-9-21/h4-13,18,24H,3,14-17,19H2,1-2H3,(H,27,30)

    InChI Key

    LFHYHKKFYFWNJK-UHFFFAOYSA-N

    SMILES

    CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.